molecular formula C29H38N2O5 B3082523 Fmoc-l-lys(octanoyl)-oh CAS No. 1128181-16-7

Fmoc-l-lys(octanoyl)-oh

Cat. No. B3082523
CAS RN: 1128181-16-7
M. Wt: 494.6 g/mol
InChI Key: ZCIXUEOOUDTVJN-SANMLTNESA-N
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Description

“Fmoc-l-lys(octanoyl)-oh” is a derivative of the amino acid lysine, which has been modified with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is commonly used in peptide synthesis, as it can be readily removed by secondary amines such as piperidine .


Synthesis Analysis

The synthesis of this compound involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate . This process results in the formation of Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s .


Molecular Structure Analysis

The molecular formula of Fmoc-l-lysine is C21H24N2O4 . It has a molecular weight of 368.44 .


Chemical Reactions Analysis

The Fmoc group in this compound can be readily deprotected by secondary amines such as piperidine . This makes it a useful compound in solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-l-lysine appears as a white to off-white powder . The optical rotation is [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH) .

Mechanism of Action

Target of Action

Fmoc-l-lys(octanoyl)-oh is a modified amino acid used in peptide synthesis. Its primary targets are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this method, the Fmoc group acts as a temporary protecting group for the amino acid’s reactive amine group during the synthesis process. Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is protein synthesis. Specifically, it is involved in the formation of peptide bonds during the process of solid-phase peptide synthesis. The downstream effects include the creation of peptide chains that can then fold into functional proteins .

Pharmacokinetics

Its bioavailability is crucial in the context of its ability to efficiently participate in peptide bond formation during synthesis .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptide chains. On a cellular level, these peptides can fold into proteins that have various functions, depending on the sequence of amino acids .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis. Proper conditions are essential for efficient peptide bond formation and subsequent Fmoc deprotection .

Safety and Hazards

While specific safety and hazard information for Fmoc-l-lys(octanoyl)-oh is not available, it’s important to note that the synthesis process involves the use of hazardous solvents, mainly DMF, NMP, and CH2Cl2 . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The use of greener solvents in solid-phase peptide synthesis (SPPS) has been proposed in recent years . The adoption of these green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O5/c1-2-3-4-5-6-18-27(32)30-19-12-11-17-26(28(33)34)31-29(35)36-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,2-6,11-12,17-20H2,1H3,(H,30,32)(H,31,35)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXUEOOUDTVJN-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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